5-Fluoro-2-methyl-DL-phenylglycine
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Overview
Description
5-Fluoro-2-methyl-DL-phenylglycine is a synthetic compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . It is an amino acid derivative, specifically a fluorinated phenylglycine, which has applications in various fields of scientific research.
Scientific Research Applications
5-Fluoro-2-methyl-DL-phenylglycine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 5-fluoro-2-methylbenzaldehyde with glycine in the presence of a suitable catalyst . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of 5-Fluoro-2-methyl-DL-phenylglycine may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methyl-DL-phenylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methyl-DL-phenylglycine involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to enzymes and receptors. This can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-DL-phenylglycine
- 3-Fluoro-DL-phenylglycine
- 4-Fluoro-DL-phenylglycine
Uniqueness
5-Fluoro-2-methyl-DL-phenylglycine is unique due to the specific position of the fluorine and methyl groups on the phenyl ring. This structural arrangement can result in distinct chemical properties and biological activities compared to other fluorinated phenylglycines .
Properties
IUPAC Name |
2-amino-2-(5-fluoro-2-methylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-5-2-3-6(10)4-7(5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUDHOAUKWTYCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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